(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is an organic compound classified under the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms. This specific compound features a methyl group at the 5-position of the oxadiazole ring and a sulfanyl-acetic acid moiety, which contributes to its unique chemical properties and potential biological activities.
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is classified as:
The synthesis of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves cyclization reactions of suitable precursors. The general synthetic route includes:
The reaction conditions often require solvents like ethanol or dimethylformamide and catalysts such as hydrochloric or sulfuric acid to facilitate the cyclization process . On an industrial scale, continuous flow processes may be employed to ensure consistent quality and yield, utilizing automated reactors for precise control over reaction parameters.
The molecular formula for (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is with a molecular weight of approximately 194.21 g/mol. The compound's structural features contribute to its reactivity and interaction with biological systems.
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. For example, oxidation may enhance antimicrobial properties by altering the compound's interaction with cellular targets.
The mechanism of action for (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid involves its interaction with various enzymes and proteins within biological systems:
These mechanisms suggest potential therapeutic applications in areas such as cancer treatment and metabolic disorders.
Relevant data indicate that these properties are crucial for its application in biochemical research and potential therapeutic use .
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid has several scientific uses:
1,3,4-Oxadiazole is a nitrogen- and oxygen-containing five-membered heterocycle whose derivatives constitute a privileged scaffold in modern drug discovery. This heterocycle exists in several isomeric forms, but the 1,3,4-oxadiazole variant exhibits exceptional physicochemical and pharmacokinetic properties due to its electron-rich aromatic character, metabolic stability, and hydrogen-bonding capability [1] [4]. The presence of two pyridine-type nitrogen atoms within the ring creates a dipolar moment that facilitates interactions with biological macromolecules, thereby enhancing pharmacological activity [1]. These interactions include hydrogen bonding with biomacromolecules and π-π stacking with aromatic amino acid residues in enzyme binding pockets, enabling potent inhibition of therapeutic targets [4].
The structural versatility of the 1,3,4-oxadiazole ring allows extensive substitution at the 2- and 5-positions, serving as a molecular platform for designing multifunctional ligands. This adaptability has yielded derivatives with diverse biological activities, including antibacterial, anticancer, antidiabetic, and anti-inflammatory effects [1] [3]. Notable examples include the antihypertensive agent tiodazosin and the antibiotic furamizole, both containing the 1,3,4-oxadiazole pharmacophore [1]. Recent studies demonstrate exceptional anticancer activities, exemplified by naproxen-based oxadiazole derivatives exhibiting IC50 values of 1.63-2.13 µg/mL against HepG2 and MCF-7 cell lines – comparable to doxorubicin [1]. Similarly, thymol-oxadiazole-triazole hybrids show IC50 values of 1.1-2.6 μM against cancer cell lines, surpassing 5-fluorouracil [1].
Table 1: Bioactive 1,3,4-Oxadiazole Derivatives and Their Pharmacological Profiles
Compound Structure | Biological Activity | Potency (IC50/MIC) | Reference Standard | |
---|---|---|---|---|
Triazole-oxadiazole hybrid | Antibacterial vs. Citrobacter freundii | MIC = 5000 μg/mL | Amphotericin B (MIC < 312 μg/mL) | [1] |
Naproxen-oxadiazole derivative (Compound 4) | Anticancer (MCF-7) | 2.13 µg/mL | Doxorubicin (1.62 µg/mL) | [1] |
Thymol-1,3,4-oxadiazole-triazole (5c) | Anticancer (HCT-116) | 2.6 μM | Doxorubicin (2.5 μM) | [1] |
Aryl-1,3,4-oxadiazole Schiff base (7b) | α-Glucosidase inhibition | 0.30 ± 0.2 µM | Acarbose (38.45 ± 0.80 µM) | [1] |
Quinoxaline-oxadiazole hybrid | Tyrosinase inhibition | 0.87 µM | Kojic acid (16.67 µM) | [6] |
The sulfanyl-acetic acid moiety (–SCH2COOH) represents a critically important functional group in medicinal chemistry due to its dual chemical behavior: the thioether sulfur atom acts as a hydrogen-bond acceptor and participates in hydrophobic interactions, while the carboxylic acid enables salt bridge formation with basic amino acid residues and enhances water solubility [2] [4]. When attached to heterocyclic systems like 1,3,4-oxadiazole, this substituent transforms the molecular properties by introducing an ionizable group (pKa ≈ 3.5-4.5) that improves bioavailability and enables pH-dependent binding to targets [4]. The methylene spacer (–CH2–) provides conformational flexibility, allowing optimal positioning of the carboxylic acid group within enzyme active sites [8].
Structure-activity relationship (SAR) studies demonstrate that incorporation of sulfanyl-acetic acid substituents significantly enhances biological potency across therapeutic domains. In antibacterial applications, oxadiazole derivatives featuring this moiety disrupt cell wall biosynthesis through peptide deformylase inhibition – a mechanism validated via molecular docking studies showing coordination with the enzyme's Fe2+ center and adjacent hydrophobic pockets [4]. For tyrosinase inhibition, critical for managing hyperpigmentation disorders, the sulfanyl-acetic acid group enables copper chelation at the enzyme's active site, with derivatives exhibiting >19-fold greater potency than kojic acid (IC50 0.87 μM vs. 16.67 μM) [6]. The proton-donating capacity of the carboxylic acid further stabilizes enzyme-inhibitor complexes through hydrogen-bonding networks with residues like His244, Asn260, and Val283 in the tyrosinase binding pocket [6].
Table 2: Impact of Substituents on Oxadiazole Bioactivity
Position | Substituent Type | Biological Consequence | Mechanistic Insight | |
---|---|---|---|---|
2-position | Sulfanyl-acetic acid | Enhanced enzyme inhibition | Copper chelation (tyrosinase), Metal coordination (peptide deformylase) | [4] [6] |
5-position | Methyl group | Increased lipophilicity & membrane permeability | Improved cellular uptake (log P increase ~0.5-1.0 unit) | [1] [8] |
5-position | Aryl groups (e.g., phenyl) | π-π stacking with aromatic residues | Stronger binding affinity to hydrophobic enzyme pockets | [1] [4] |
2-position | Polar groups (e.g., OH, NO2) | Variable activity modulation | Ortho/para-hydroxy groups boost α-glucosidase inhibition >100-fold vs. acarbose | [1] |
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid (PubChem CID: 3152424) represents a strategically designed hybrid molecule integrating two pharmacophoric elements: the 1,3,4-oxadiazole heterocycle and the sulfanyl-acetic acid side chain [2]. The methyl group at the 5-position enhances lipophilicity and membrane permeability, potentially facilitating cellular uptake – a critical factor for intracellular targets like epidermal growth factor receptor (EGFR) kinases and thymidylate synthase implicated in cancer progression [1] [8]. Molecular modeling predicts that this compound's compact structure (molecular weight: 174.18 g/mol) adheres to drug-likeness parameters, with the carboxylic acid enabling solubility in biological matrices despite the heterocycle's hydrophobic character [2] [7].
The synthetic rationale for this specific derivative stems from established structure-activity patterns in oxadiazole pharmacology. SAR analyses consistently indicate that 5-methyl substitution on the oxadiazole ring enhances bioactivity – evidenced by derivatives showing superior anticancer and antibacterial effects compared to unsubstituted analogs [1] [8]. For instance, 5-methyl-2-phenylthiazole-oxadiazole hybrids exhibit significant anti-inflammatory and analgesic activities with reduced ulcerogenicity compared to diclofenac sodium [5]. Computational studies further support the therapeutic potential, predicting favorable binding to neurological targets like acetylcholinesterase (involved in Alzheimer's disease) with predicted activity scores (0.636) exceeding donepezil (0.553) [7]. The sulfanyl-acetic acid moiety may enable dual-targeting capability: the thioether linkage could provide antioxidant activity through radical scavenging, while the carboxylic acid facilitates interactions with metalloenzymes [4] [6]. This multi-target engagement profile positions (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid as a promising scaffold for developing novel antibacterial, anticancer, antidiabetic, and neuroprotective agents, warranting comprehensive pharmacological evaluation.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: